molecular formula C3H3LiO2 B7822765 lithium;prop-2-enoate

lithium;prop-2-enoate

Cat. No.: B7822765
M. Wt: 78.0 g/mol
InChI Key: XSAOIFHNXYIRGG-UHFFFAOYSA-M
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Description

Its structure consists of a lithium cation paired with the conjugate base of acrylic acid, forming a crystalline or polymeric network depending on synthesis conditions.

Properties

IUPAC Name

lithium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOIFHNXYIRGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium prop-2-enoate can be synthesized through the reaction of prop-2-enoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:

CH2=CHCOOH+LiOHCH2=CHCOOLi+H2O\text{CH}_2=\text{CHCOOH} + \text{LiOH} \rightarrow \text{CH}_2=\text{CHCOOLi} + \text{H}_2\text{O} CH2​=CHCOOH+LiOH→CH2​=CHCOOLi+H2​O

Industrial Production Methods

In industrial settings, lithium prop-2-enoate is produced by neutralizing prop-2-enoic acid with lithium hydroxide in large reactors. The reaction mixture is then concentrated, and the product is crystallized out. The crystallized product is filtered, washed, and dried to obtain pure lithium prop-2-enoate.

Chemical Reactions Analysis

Types of Reactions

Lithium prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(lithium acrylate), which is used in various applications such as superabsorbent polymers.

    Addition Reactions: It can participate in addition reactions with electrophiles due to the presence of the double bond in the prop-2-enoate group.

    Substitution Reactions: It can undergo substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Addition Reactions: Reagents like halogens or hydrogen halides can be used to add across the double bond.

    Substitution Reactions: Reagents such as sodium chloride or potassium chloride can be used to replace lithium with sodium or potassium.

Major Products Formed

    Polymerization: Poly(lithium acrylate)

    Addition Reactions: Halogenated or hydrogenated derivatives of lithium prop-2-enoate

    Substitution Reactions: Sodium prop-2-enoate or potassium prop-2-enoate

Scientific Research Applications

Lithium prop-2-enoate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of superabsorbent polymers and hydrogels.

    Battery Technology: It is explored as an electrolyte component in lithium-ion batteries due to its ionic conductivity.

    Biomedical Applications: It is used in the development of drug delivery systems and tissue engineering scaffolds.

    Industrial Applications: It is used in coatings, adhesives, and sealants due to its polymerizable nature.

Mechanism of Action

The mechanism of action of lithium prop-2-enoate in various applications depends on its chemical structure and reactivity:

    Polymerization: The double bond in the prop-2-enoate group allows it to undergo free radical polymerization, forming long polymer chains.

    Battery Technology: In lithium-ion batteries, lithium prop-2-enoate acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles.

    Biomedical Applications: In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium prop-2-enoate belongs to a broader class of lithium carboxylates and acrylate-based materials. Below is a detailed comparison with structurally or functionally analogous compounds:

Lithium Acetate (LiCH₃COO)

  • Structure: Simpler carboxylate with a methyl group instead of a vinyl group.
  • Applications: Primarily used in organic synthesis and as a buffer. Unlike lithium prop-2-enoate, it lacks the unsaturated bond (C=C), limiting its utility in polymerization or conductive polymers.

Sodium Prop-2-enoate (NaC₃H₃O₂)

  • Cation Effect: Sodium’s larger ionic radius (1.02 Å vs. Li⁺’s 0.76 Å) results in lower lattice energy and higher solubility in polar solvents. Lithium prop-2-enoate is expected to exhibit lower solubility but better ionic conductivity in solid-state systems .
  • Electrochemical Behavior: Sodium derivatives are less studied in lithium-ion batteries but are explored in sodium-ion systems. Lithium prop-2-enoate’s compatibility with lithium electrolytes may offer advantages in anode passivation layers .

Fluorinated Acrylate Derivatives

  • Example: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate (CAS 68227-99-6) .
  • Key Differences: Fluorination enhances chemical inertness and thermal stability but introduces environmental and synthesis challenges. Lithium prop-2-enoate lacks fluorinated groups, making it more reactive but environmentally preferable.
  • Applications: Fluorinated acrylates are used in coatings and surfactants, whereas lithium prop-2-enoate is explored for energy storage .

Lithium Cobaltite (LiCoO₂)

  • Structural Contrast: An inorganic layered oxide vs. an organic carboxylate.
  • Electrochemical Performance: LiCoO₂ delivers high specific capacity (~140 mAh/g) as a cathode material but faces cobalt scarcity and toxicity issues. Lithium prop-2-enoate’s organic nature may enable sustainable alternatives, though its capacity and cyclability remain unverified .

Key Observations:

  • Lithium prop-2-enoate’s unsaturated backbone may facilitate polymerization, enhancing its utility in flexible electrolytes, but its decomposition pathways require further study .
  • Surface analysis techniques like ToF-SIMS face challenges in distinguishing lithium compounds (e.g., Li₂O vs. Li₂CO₃) due to overlapping ion fragments, which could extend to lithium acrylates .
  • Fluorinated acrylates exhibit superior stability but raise environmental concerns, whereas lithium prop-2-enoate offers a simpler, "greener" alternative .

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